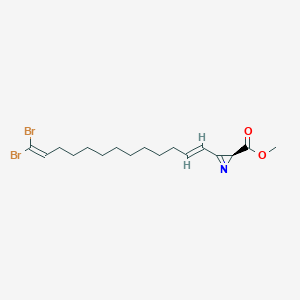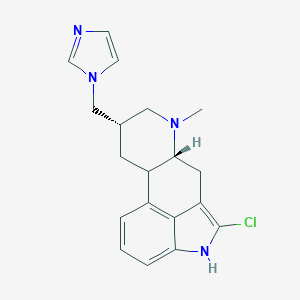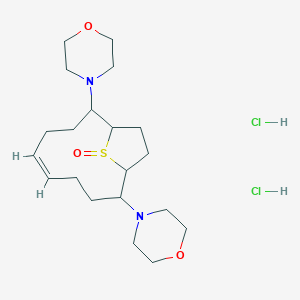
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is widely used in scientific research for its ability to block the effects of dopamine on D1 receptors, which has implications for a variety of physiological and behavioral processes.
Mecanismo De Acción
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 works by binding to and blocking dopamine D1 receptors, which are located primarily in the brain. This prevents dopamine from activating these receptors and producing its effects, which can have a variety of downstream consequences depending on the specific physiological or behavioral process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 are complex and depend on the specific context in which it is used. Some of the most well-established effects include changes in neurotransmitter release, alterations in gene expression, and modifications of synaptic plasticity. These effects can have wide-ranging implications for various physiological and behavioral processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 in lab experiments is its selectivity for dopamine D1 receptors, which allows for precise manipulation of dopamine signaling pathways. However, this selectivity can also be a limitation, as it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo. Additionally, the effects of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 can be context-dependent and may vary depending on the specific experimental conditions used.
Direcciones Futuras
There are many potential future directions for research involving (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390. Some possible areas of investigation include the role of dopamine signaling in various neuropsychiatric disorders, such as schizophrenia and addiction, as well as the interactions between dopamine and other neurotransmitter systems. Additionally, further research is needed to fully understand the downstream consequences of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 administration and its potential long-term effects on brain function.
Métodos De Síntesis
The synthesis of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 involves several steps, including the reaction of 2,6-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 1-(2-bromoethyl)-1H-indole-2,3-dione to produce the final product. This process has been well-established in the literature and is widely used in laboratory settings.
Aplicaciones Científicas De Investigación
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one 23390 has many applications in scientific research, particularly in the fields of neuroscience and pharmacology. It is commonly used to study the role of dopamine in various physiological and behavioral processes, such as learning and memory, reward processing, and addiction. It has also been used to investigate the effects of other drugs and chemicals on dopamine signaling pathways.
Propiedades
Número CAS |
172371-92-5 |
|---|---|
Nombre del producto |
(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((phenylmethyl)amino)methylene)-2H-indol-2-one |
Fórmula molecular |
C22H16Cl2N2O |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
3-(benzyliminomethyl)-1-(2,6-dichlorophenyl)indol-2-ol |
InChI |
InChI=1S/C22H16Cl2N2O/c23-18-10-6-11-19(24)21(18)26-20-12-5-4-9-16(20)17(22(26)27)14-25-13-15-7-2-1-3-8-15/h1-12,14,27H,13H2 |
Clave InChI |
UXMNPUURJZSCMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)CN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O |
Sinónimos |
(3Z)-3-[(benzylamino)methylidene]-1-(2,6-dichlorophenyl)indol-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)




![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)